Product packaging for 2(R)-Hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside(Cat. No.:CAS No. 534-67-8)

2(R)-Hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside

Cat. No.: B1675156
CAS No.: 534-67-8
M. Wt: 261.27 g/mol
InChI Key: WEWBWVMTOYUPHH-UHFFFAOYSA-N
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Description

Lotaustralin (CAS 534-67-8) is a cyanogenic glycoside with the molecular formula C11H19NO6 and a molar mass of 261.27 g/mol. It is the glucoside of methyl ethyl ketone cyanohydrin and is structurally related to linamarin. This compound is found in a variety of plants, including cassava (Manihot esculenta), lima bean (Phaseolus lunatus), white clover (Trifolium repens), austral trefoil (Lotus australis), and roseroot (Rhodiola rosea) . In plant biology research, Lotaustralin serves as a key model compound for studying cyanogenesis, a primary chemical defense mechanism against herbivores and pathogens . When plant tissue is disrupted, Lotaustralin can be hydrolyzed by the enzyme linamarase, leading to the sequential release of glucose and toxic hydrogen cyanide (HCN) . Researchers utilize Lotaustralin to investigate this two-component defense system, the biosynthetic pathways of cyanogenic glucosides which involve cytochrome P450 enzymes (CYP79 and CYP71 families), and the ecological implications of these compounds, including adaptive polymorphism in species like white clover . Its biosynthesis in plants is derived from the amino acid L-isoleucine . Beyond its role in plant defense, Lotaustralin is critical in food safety and toxicology studies, particularly concerning cassava. Inadequate processing of cassava can lead to dietary exposure to cyanogenic glycosides, which has been linked to acute cyanide poisoning and chronic health conditions such as Konzo, an irreversible motor neuron disease . The compound is, therefore, essential for developing and validating detoxification methods for cassava-based foods and for assessing human health risks from chronic sub-lethal exposure . Furthermore, Lotaustralin is an important compound in the study of insect-plant interactions, as it is sequestered by specialized insects, such as larvae of the Zygaena moth, for their own chemical defense . Emerging research areas also explore the potential biomedical relevance of cyanogenic glycosides, including Lotaustralin, with investigations into their putative anticancer properties and broader therapeutic potential . An innovative application being explored is the use of cassava wastewater (manipueira), which contains Lotaustralin and linamarin, as a bio-sourced lixiviant for gold extraction in artisanal mining, presenting a potential sustainable alternative to industrial cyanide . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO6 B1675156 2(R)-Hydroxy-2-methylbutyronitrile-beta-D-glucopyranoside CAS No. 534-67-8

Properties

IUPAC Name

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBWVMTOYUPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lotaustralin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

534-67-8
Record name Lotaustralin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Lotaustralin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic Pathways of Lotaustralin

Precursor Amino Acids and Initial Enzymatic Conversions

The initial steps in lotaustralin biosynthesis involve the modification of specific amino acids. umm.ac.idfao.org

Derivation from L-Valine and L-Isoleucine

Lotaustralin is specifically derived from the branched-chain amino acid L-isoleucine. umm.ac.idnih.govdspacedirect.orgresearchgate.net Its co-occurring counterpart, linamarin (B1675462), is derived from L-valine. umm.ac.idnih.govdspacedirect.orgresearchgate.net Studies using radiolabeled amino acids have confirmed the efficient incorporation of L-isoleucine into lotaustralin. researchgate.netdspacedirect.org While L-isoleucine is the primary precursor for lotaustralin, some enzymes in the pathway can also metabolize L-valine, indicating a degree of dual specificity, though often with differing catalytic efficiencies. nih.govoup.comuniprot.orguniprot.orgresearchgate.net

Conversion of Amino Acids to N-hydroxyamino Acids and Oximes

The first committed step in the biosynthesis of lotaustralin is the conversion of L-isoleucine into its corresponding aldoxime, (Z)-2-methylbutanal oxime (also referred to as isoleucine-derived oxime or ileox). nih.govfao.orgoup.comoup.com This conversion proceeds through a series of intermediates, including N-hydroxyamino acids and N,N-dihydroxyamino acids. nih.govfao.orgnewmexicoconsortium.orgoup.comuniprot.org The process involves successive N-hydroxylations of the precursor amino acid, followed by dehydration and decarboxylation reactions. fao.orgnewmexicoconsortium.orguniprot.orgexpasy.orgnih.gov While the exact steps and the lability of intermediates like N,N-dihydroxy-L-isoleucine are recognized, it is not always clear if the decarboxylation step is enzyme-catalyzed or spontaneous. uniprot.orgexpasy.org

Role of Cytochrome P450 Enzymes in Oxime Formation (e.g., CYP79D Subfamily Isoenzymes)

The crucial initial conversion of amino acids to aldoximes is catalyzed by cytochrome P450 monooxygenases belonging to the CYP79 family. umm.ac.idnih.govnih.govoup.comfao.orgoup.comresearchgate.net These enzymes are considered to catalyze the first and often rate-limiting steps in cyanogenic glucoside biosynthesis. nih.govoup.com In plants like cassava (Manihot esculenta), CYP79D1 and CYP79D2 are dually specific isoenzymes that catalyze the conversion of both L-isoleucine and L-valine into their respective oximes. nih.govuniprot.orgresearchgate.net In Lotus japonicus, CYP79D3 and CYP79D4 fulfill a similar role, also showing higher catalytic efficiency with L-isoleucine compared to L-valine, which correlates with lotaustralin being the predominant cyanogenic glucoside in this species. nih.govresearchgate.netuniprot.orgsigmaaldrich.com These CYP79 enzymes are membrane-bound and are characterized by specific amino acid substitutions in conserved domains. nih.govnih.gov

Research findings highlight the substrate specificity of CYP79 enzymes at the amino acid level, determining which cyanogenic glucosides are produced. nih.govoup.comnih.gov For instance, CYP79D1 and CYP79D2 in cassava efficiently metabolize L-valine and L-isoleucine but not other amino acids like L-leucine, L-phenylalanine, or L-tyrosine. uniprot.orgresearchgate.net

Intermediate Biotransformations and Cyanohydrin Formation

Following the formation of the oxime, further enzymatic transformations lead to the formation of a cyanohydrin intermediate.

Oxime to Cyanohydrin Catalysis by Cytochrome P450 Enzymes (e.g., CYP71E7)

The aldoxime intermediate, (Z)-2-methylbutanal oxime, is subsequently converted into the corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile. nih.govoup.comoup.comresearchgate.netqmul.ac.uk This critical step is also catalyzed by a cytochrome P450 enzyme. umm.ac.idnih.govoup.comoup.comnih.govresearchgate.net In cassava, the enzyme responsible for this conversion is CYP71E7. nih.govoup.comoup.comresearchgate.netnih.gov CYP71E7 is a bifunctional enzyme that catalyzes the conversion of the oxime to the cyanohydrin through consecutive dehydration and C-hydroxylation reactions. nih.govoup.comoup.comqmul.ac.ukgenome.jp Studies have shown that CYP71E7 can metabolize both isoleucine-derived and valine-derived oximes, demonstrating a broader substrate specificity at this stage compared to the initial CYP79 enzymes. nih.govoup.comoup.comnih.govresearchgate.netnih.gov Research on recombinant CYP71E7 expressed in yeast has allowed for the biochemical characterization of its activity, confirming its role in converting oximes to cyanohydrins which then can spontaneously decompose into ketones and hydrogen cyanide, particularly under alkaline conditions. oup.comoup.comnih.govresearchgate.netresearchgate.net

Data regarding the catalytic efficiency of CYP71E7 has been reported. For instance, in cassava, CYP71E7 exhibits a Km of 21 ± 11 μM and a turnover rate of 17 ± 1 min-1 for 2-methylbutanal oxime (ileox). researchgate.netresearchgate.net It also shows activity with oximes derived from valine, tyrosine, and phenylalanine, albeit with lower turnover rates. oup.comresearchgate.netnih.gov

Here is a table summarizing some reported kinetic data for CYP71E7:

Substrate (Oxime)Km (μM)Turnover Rate (min-1)Source Plant
2-methylbutanal oxime (ileox)21 ± 1117 ± 1Cassava
2-methylpropanal oxime (valox)-21 ± 2Cassava
Tyrosine-derived oxime-8Cassava
Phenylalanine-derived oxime-1Cassava

Note: Km for valox was not explicitly stated in the provided snippets, but turnover rate was given. oup.comresearchgate.net

Glucosylation by UDP-Glucosyltransferases (UGTs) to Yield Lotaustralin

The final step in lotaustralin biosynthesis is the glucosylation of the cyanohydrin intermediate, 2-hydroxy-2-methylbutyronitrile. umm.ac.idnih.govoup.comoup.com This reaction is catalyzed by soluble enzymes known as UDP-glucosyltransferases (UGTs). umm.ac.idoup.comoup.comoup.comresearchgate.netnih.govresearchgate.netscispace.com These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin, forming the stable cyanogenic glucoside, lotaustralin. nih.govoup.comoup.com

In cassava, UGT85K4 and UGT85K5 have been identified as the UGTs responsible for catalyzing this final step in the biosynthesis of both linamarin and lotaustralin. nih.gov Recombinant UGT85K4 and UGT85K5 have been shown to glucosylate 2-hydroxy-2-methylbutyronitrile, yielding lotaustralin. nih.gov These UGTs exhibit broad substrate specificity in vitro, capable of glucosylation of other hydroxynitriles, flavonoids, and simple alcohols. nih.gov Immunolocalization studies have indicated that these UGTs co-occur with the previously mentioned P450 enzymes (CYP79D1/D2 and CYP71E7 paralogs) in specific plant tissues and cells, supporting the concept of a metabolon or organized enzyme system for efficient biosynthesis. nih.gov

Research has also shown that in flax, the UDP-glucose:ketone cyanohydrin-β-d-glucosyltransferase does not distinguish between the (R) and (S) enantiomeric forms of 2-hydroxy-2-methylbutyronitrile, resulting in the formation of both (R)-lotaustralin and (S)-epi-lotaustralin when a mixture of enantiomers is provided as a substrate. capes.gov.br However, naturally occurring lotaustralin in flax seedlings has been shown to have the (R) configuration. capes.gov.br

Characterization of Labile Hydroxynitrile Intermediates

Hydroxynitrile intermediates, also known as cyanohydrins, are key compounds in the biosynthesis of lotaustralin and other cyanogenic glucosides. These intermediates are inherently unstable and can spontaneously decompose to release hydrogen cyanide and a corresponding ketone or aldehyde, particularly upon tissue disruption mdpi.comnewmexicoconsortium.org. For lotaustralin, the isoleucine-derived α-hydroxynitrile is 2-hydroxy-2-methylbutanenitrile. Due to their lability and potential toxicity, the efficient channeling of these intermediates through the biosynthetic pathway is crucial nih.govnewmexicoconsortium.org.

Taxon-Specific Biosynthetic Pathway Elucidation

While the general steps of lotaustralin biosynthesis are conserved, the specific enzymes involved can vary between different organisms. Research has elucidated the key enzymatic players in several species that produce lotaustralin.

In cassava, Manihot esculenta, lotaustralin and linamarin are the primary cyanogenic glucosides nih.govmdpi.com. The initial committed step, the conversion of isoleucine (and valine) to their corresponding oximes, is catalyzed by the dually specific cytochrome P450 isoenzymes CYP79D1 and CYP79D2 nih.govnih.gov. The subsequent conversion of the oxime to the cyanohydrin is catalyzed by CYP71E7 nih.govoup.com. Finally, a UDPG-glucosyltransferase (UGT) is responsible for the glucosylation of the cyanohydrin to form lotaustralin nih.gov. Studies have shown that CYP71E7 can metabolize both aliphatic and aromatic oximes, albeit with varying efficiency, supporting its role in the biosynthesis of both linamarin and lotaustralin in cassava nih.govoup.com.

Phaseolus lunatus, the lima bean, also produces linamarin and lotaustralin researchgate.netnih.gov. The biosynthetic pathway in this species involves distinct enzymes. CYP79D71 has been identified as the enzyme catalyzing the initial conversion of valine and isoleucine to their respective oximes nih.govcgiar.orgnih.gov. Further steps involve cytochrome P450 enzymes of the CYP83 family, specifically CYP83E46 and/or CYP83E47, and a UDP-glucosyltransferase, UGT85K31, which catalyzes the final glucosylation to produce lotaustralin and linamarin researchgate.netnih.govnih.govresearchgate.net. Co-expression of these genes in heterologous systems has demonstrated their collective ability to reconstitute the pathway researchgate.netnih.gov.

Lotus japonicus produces lotaustralin as well as related nitrile glucosides derived from isoleucine nih.govsigmaaldrich.comnih.gov. In this species, CYP79D3 and CYP79D4 are involved in the initial conversion of isoleucine (and valine) to aldoximes nih.govu-szeged.huuniprot.orgoup.com. These enzymes show higher catalytic efficiency with L-isoleucine compared to L-valine, aligning with lotaustralin being a major cyanogenic glucoside in L. japonicus nih.govuniprot.org. The pathway also involves CYP736A2 and a UDP-glucosyltransferase, UGT85K3, which together with CYP79D3 constitute the biosynthetic pathway for cyanogenic glucosides researchgate.netnih.gov. Differential expression patterns of CYP79D3 and CYP79D4 have been observed, with CYP79D3 primarily expressed in aerial parts and CYP79D4 in roots nih.govsigmaaldrich.com.

Certain arthropods, such as the burnet moth Zygaena filipendulae and butterflies of the genus Heliconius, have evolved the ability to synthesize lotaustralin and linamarin de novo, in addition to sequestering them from host plants researchgate.netnih.govbiorxiv.org. In Z. filipendulae, the de novo biosynthetic pathway involves three key enzymes: two cytochrome P450 enzymes, CYP405A2 and CYP332A3, and a UDP-glucosyltransferase, UGT33A1 researchgate.netnih.govscispace.complos.org. CYP405A2 and CYP332A3 are responsible for converting amino acids (valine and isoleucine) to their respective cyanohydrins, while UGT33A1 catalyzes the glucosylation to form linamarin and lotaustralin researchgate.netbiorxiv.orgscispace.complos.org. Heliconius butterflies also possess homologs to CYP405A2 and CYP332A3, suggesting a conserved biosynthetic pathway in these insects researchgate.netnih.govbiorxiv.org. The evolution of this pathway in insects is considered a case of convergent evolution compared to plants researchgate.netscispace.com.

Table 1: Key Enzymes in Lotaustralin Biosynthesis Across Different Taxa

TaxonEnzyme 1 (Amino acid to Oxime)Enzyme 2 (Oxime to Cyanohydrin)Enzyme 3 (Cyanohydrin to Glucoside)
Manihot esculentaCYP79D1, CYP79D2CYP71E7UGT (Putative) nih.gov
Phaseolus lunatusCYP79D71CYP83E46 / CYP83E47UGT85K31
Lotus japonicusCYP79D3, CYP79D4CYP736A2 nih.govUGT85K3 / UGT85K31 researchgate.net
Zygaena filipendulaeCYP405A2CYP332A3UGT33A1
Heliconius speciesCYP405A homologs researchgate.netresearchgate.netCYP332A homologs researchgate.netresearchgate.netUGT (Putative) biorxiv.org

Genetic and Molecular Regulation of Lotaustralin Metabolism

Identification and Characterization of Lotaustralin Biosynthetic Genes

The biosynthesis of lotaustralin follows a pathway involving several enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases and UDP-glucosyltransferases. This pathway is closely related to that of linamarin (B1675462), the valine-derived cyanogenic glucoside that often co-occurs with lotaustralin.

Cytochrome P450-Encoding Gene Families (CYP79, CYP71, CYP83, CYP736)

Cytochrome P450 enzymes play crucial roles in the initial steps of lotaustralin biosynthesis, converting amino acids into activated intermediates.

CYP79 Family: Enzymes from the CYP79 family catalyze the first committed step in cyanogenic glucoside biosynthesis: the conversion of amino acids to their corresponding aldoximes. In cassava, CYP79D1 and CYP79D2 are multifunctional enzymes that catalyze the conversion of both isoleucine and valine into their respective oximes, (Z)-2-methylbutanal oxime (ileox) and (Z)-2-methylpropanal oxime (valox). nih.govresearchgate.netresearchgate.netoup.comnih.gov These enzymes are dually specific for isoleucine and valine. nih.govresearchgate.netresearchgate.net In Lotus japonicus, CYP79D3 and CYP79D4 catalyze the conversion of both valine and isoleucine to their corresponding aldoximes, serving as the initial intermediates for linamarin and lotaustralin biosynthesis, respectively. oup.comacs.org The CYP79 family is evolutionarily conserved across monocots and eudicots and can be distinguished by unique amino acid substitutions in conserved domains. nih.gov

CYP71 Family: Following the action of CYP79 enzymes, CYP71 family members are involved in the conversion of aldoximes to cyanohydrins. In cassava, CYP71E7 catalyzes the conversion of (Z)-oximes derived from isoleucine and valine into the corresponding cyanohydrins through consecutive dehydration and C-hydroxylation reactions. nih.govresearchgate.netresearchgate.netoup.com CYP71E7 exhibits broad substrate specificity, metabolizing aliphatic oximes from valine and isoleucine, as well as aromatic oximes, albeit with lower efficiency for the latter. nih.govresearchgate.net

CYP83 and CYP736 Families: While CYP71 family members are commonly involved in the oxime-to-cyanohydrin step, other P450 families, including CYP83 and CYP736, have also been implicated in cyanogenic glucoside biosynthesis in different plant species. In Phaseolus lunatus (lima bean), the biosynthetic pathway for linamarin and lotaustralin involves CYP79D71, CYP83E46/CYP83E47, and UGT85K31. researchgate.netcgiar.orgresearchgate.net In Lotus japonicus and Trifolium repens, CYP79 and CYP736 families are involved in the biosynthesis of these glucosides. cgiar.orgresearchgate.net Specifically, in L. japonicus, CYP736A2 is involved in lotaustralin and linamarin biosynthesis. nih.govoup.com

UDP-Glucosyltransferase (UGT) Gene Families

UDP-Glucosyltransferases (UGTs) catalyze the final step in lotaustralin biosynthesis: the glucosylation of the cyanohydrin intermediate. This glucosylation stabilizes the otherwise labile cyanohydrin. In cassava, UGT85K4 and UGT85K5 are two UDP-glucosyltransferase paralogs that catalyze the glucosylation of 2-hydroxy-2-methylbutyronitrile (the cyanohydrin derived from isoleucine) and acetone (B3395972) cyanohydrin (derived from valine), forming lotaustralin and linamarin, respectively. nih.govuniprot.org These UGTs exhibit broad substrate specificity in vitro. nih.govuniprot.org In Phaseolus lunatus, UGT85K31 is part of the complete biosynthetic pathway for linamarin and lotaustralin. researchgate.netcgiar.orgresearchgate.net In Lotus japonicus, UGT85K3 is involved in the synthesis of linamarin and lotaustralin, working in conjunction with CYP79D71 and CYP736A2. researchgate.net

Genes Encoding Cyanogenic Glucoside-Degrading Enzymes (e.g., Linamarase)

While biosynthesis focuses on the creation of lotaustralin, its biological activity is dependent on its degradation. This process is primarily mediated by β-glucosidases, such as linamarase. Linamarase hydrolyzes the β-glucosidic linkage in lotaustralin (and linamarin), releasing glucose and an α-hydroxynitrile (methyl ethyl ketone cyanohydrin). wikipedia.orgnih.govresearchgate.net The hydroxynitrile then spontaneously or enzymatically decomposes to release hydrogen cyanide (HCN) and a ketone (2-butanone). nih.govresearchgate.net In white clover (Trifolium repens), the Li locus encodes linamarase, which is responsible for hydrolyzing cyanogenic glucosides. oup.com Acyanogenic clover accessions may lack functional genes at this locus. oup.com In cassava, linamarase has been identified and isolated from seedlings and leaves. dspacedirect.org The expression levels of linamarase transcripts and protein appear to be relatively stable compared to biosynthetic enzymes, which show diurnal variations. nih.gov

Here is a summary of key enzymes and their roles in lotaustralin biosynthesis:

Enzyme FamilySpecific Enzyme Examples (Plant)Role in Lotaustralin Biosynthesis
CYP79CYP79D1, CYP79D2 (Cassava)Converts Isoleucine to aldoxime
CYP79D3, CYP79D4 (L. japonicus)Converts Isoleucine to aldoxime
CYP79D71 (P. lunatus)Converts Isoleucine to oxime
CYP71CYP71E7 (Cassava)Converts aldoxime to cyanohydrin
CYP83CYP83E46, CYP83E47 (P. lunatus)Involved in the pathway after CYP79
CYP736CYP736A2 (L. japonicus)Involved in the pathway with CYP79 and UGT
UGTUGT85K4, UGT85K5 (Cassava)Glucosylation of cyanohydrin to Lotaustralin
UGT85K31 (P. lunatus)Glucosylation of cyanohydrin to Lotaustralin
UGT85K3 (L. japonicus)Glucosylation of cyanohydrin to Lotaustralin
β-glucosidaseLinamarase (Various Plants)Hydrolyzes Lotaustralin to release HCN (Degradation)

Genomic Organization and Evolutionary Dynamics of Gene Clusters

The genes involved in cyanogenic glucoside biosynthesis, including those for lotaustralin, are often organized in gene clusters in plant genomes, which facilitates their coordinated regulation and evolution.

Biosynthetic Gene Clustering in Plant Genomes

The clustering of genes involved in a metabolic pathway is a common phenomenon in plant genomes, often referred to as a "metabolon" or biosynthetic gene cluster. This organization can lead to efficient channeling of intermediates and coordinated expression of pathway enzymes. The biosynthetic genes for cyanogenic glucoside biosynthesis are co-localized in plants like Lotus japonicus, cassava, and sorghum. nih.gov This clustering has aided in the identification of these genes. cgiar.orgnih.gov In L. japonicus, the genomic region surrounding CYP79D3 contains genes encoding CYP736A2 and UGT85K3, which together constitute the entire pathway for cyanogenic glucoside biosynthesis. nih.gov While gene clustering is observed, the specific organization and content of these clusters can vary between species, suggesting independent evolutionary events. nih.gov

Gene Duplication and Diversification within Cyanogenic Gene Families

Gene duplication is a significant evolutionary mechanism that provides raw material for the diversification of gene function. Within the gene families involved in lotaustralin biosynthesis, particularly the CYP and UGT families, gene duplication and subsequent diversification have played a role in shaping the cyanogenic pathways in different plant lineages. The large number of members within the CYP71 family in Arabidopsis thaliana, covering multiple subfamilies, exemplifies the result of multiple gene duplications and rearrangements, leading to neofunctionalization and subfunctionalization. nih.govresearchgate.net This diversification can make the identification of functional homologs challenging. nih.gov The independent evolution of cyanogenic glucoside biosynthesis in several higher plant lineages, often involving the recruitment of members from similar gene families like the CYP79s, suggests convergent evolution. nih.govoup.comnih.govscispace.com This indicates that similar enzymatic functions have evolved independently in different plant groups to produce cyanogenic compounds. For example, while plants utilize CYP79, CYP71, and UGTs for linamarin and lotaustralin biosynthesis, insects like the burnet moth Zygaena filipendulae have independently evolved a similar pathway using different P450s (CYP405A2 and CYP332A3) and a UGT (UGT33A1). nih.govscispace.combiorxiv.orgbiorxiv.orgresearchgate.net

Here is a table summarizing some research findings related to gene identification and characterization:

Plant SpeciesGenes Identified (Examples)Function in Lotaustralin/Linamarin BiosynthesisReference(s)
CassavaCYP79D1, CYP79D2, CYP71E7, UGT85K4, UGT85K5Catalyze conversion of Val/Ile to oximes, oximes to cyanohydrins, and glucosylation nih.govresearchgate.netresearchgate.netoup.comnih.govnih.govuniprot.orgcore.ac.uk
Lotus japonicusCYP79D3, CYP79D4, CYP736A2, UGT85K3Convert Val/Ile to aldoximes, involved in subsequent steps and glucosylation oup.comacs.orgresearchgate.netnih.govoup.com
Phaseolus lunatusCYP79D71, CYP83E46, CYP83E47, UGT85K31Convert Val/Ile to oximes, involved in subsequent steps and glucosylation researchgate.netcgiar.orgresearchgate.net

Transcription factors also play a role in regulating the expression of these biosynthetic genes. For instance, in Lotus japonicus, methyl jasmonate has been shown to induce the expression of genes involved in lotaustralin synthesis, and a bHLH transcription factor has been identified as a regulator of this response. mdpi.comfrontiersin.org

Transcriptional Regulation of Lotaustralin Pathway Genes

The regulation of lotaustralin biosynthesis is significantly influenced by the transcriptional control of the genes encoding the pathway enzymes. This regulation can vary depending on the plant tissue and developmental stage, and it is modulated by various transcription factors.

Gene Expression Patterns Across Plant Tissues and Developmental Stages

The expression levels of genes involved in lotaustralin biosynthesis exhibit distinct patterns across different plant tissues and developmental stages. In Lotus japonicus, the content of cyanogenic glucosides, including lotaustralin, is dependent on the plant's developmental stage and tissue type. nih.govresearchgate.net Young seedlings and apical leaves of mature plants typically show the highest cyanide potential, while roots and seeds are often acyanogenic. nih.govresearchgate.net

Studies in cassava (Manihot esculenta) have shown that cyanogenic glucosides, linamarin and lotaustralin, are present in all tissues except seeds. scirp.org The primary site of synthesis is the shoot apex, from where they are translocated to other parts of the plant, such as the tubers, where they can accumulate to high concentrations. oup.com The expression of genes in the cyanogenic pathway, such as CYP79D1/D2 and CYP71E7, has been examined in cassava, revealing differential expression patterns between leaves and roots, consistent with leaves being the main synthesis site. scirp.orgoup.com

In Lotus japonicus, two cytochrome P450 enzymes, CYP79D3 and CYP79D4, are involved in the initial step of converting amino acids (including isoleucine for lotaustralin) to aldoximes. nih.govresearchgate.net These two enzymes show differential expression, with CYP79D3 exclusively expressed in aerial parts and CYP79D4 in roots. nih.govresearchgate.netnih.gov This differential expression contributes to the observed tissue-specific accumulation of cyanogenic glucosides.

Role of Transcription Factors in Pathway Modulation

Transcription factors play a crucial role in modulating the expression of genes involved in lotaustralin biosynthesis. These regulatory proteins bind to specific DNA sequences in the promoter regions of target genes, influencing their transcription rates. frontiersin.org

In Lotus japonicus, a bHLH transcription factor, LjbHLH7, has been identified as a regulator of cyanogenic glucoside biosynthesis. oup.comsciopen.com Studies have shown that LjbHLH7 can increase the concentration of lotaustralin, and its expression is induced by methyl jasmonate, a plant hormone involved in defense responses. oup.commdpi.com Overexpression of LjbHLH7 in transgenic L. japonicus plants led to higher cyanogenic glucoside content and enhanced insect resistance. oup.com The transcriptional activity of LjbHLH7 is also known to be repressed by the JASMONATE-ZIM DOMAIN protein LjJAZ4. oup.com

In silico studies of the promoter regions of cyanogenic glucoside biosynthetic genes in cassava have revealed a high frequency of binding motifs for transcription factors related to light, abiotic stress, and development, suggesting that these factors are involved in regulating the pathway. nih.gov

Genetic Dissection of Cyanogenesis Phenotypes

Genetic studies, particularly through the analysis of mutants and natural allelic variation, have been instrumental in dissecting the genetic basis of cyanogenesis and the factors influencing lotaustralin levels.

Identification and Characterization of Cyanogenesis-Deficient Mutants

The identification and characterization of mutants deficient in cyanogenesis have provided valuable insights into the genes and enzymes required for lotaustralin biosynthesis and breakdown. In Lotus japonicus, a high-throughput screening method has been used to identify cyanogenesis-deficient (cyd) mutants. oup.comnih.govnih.govdntb.gov.ua These mutants include defects in both the biosynthesis and catabolism of cyanogenic glucosides. oup.comnih.govnih.govdntb.gov.ua

Analysis of these mutants has revealed that while the biosynthesis of linamarin and lotaustralin may involve shared enzymatic steps, it is possible to uncouple their accumulation genetically. oup.comnih.govnih.govresearchgate.net Some cyd mutants specifically affect the accumulation of lotaustralin but not linamarin, suggesting defects in biosynthetic steps specific to isoleucine-derived compounds or genes involved in isoleucine synthesis. oup.comnih.gov

Mutants in the catabolic pathway have also been identified. In L. japonicus, the cyd2 mutant, deficient in the β-glucosidase BGD2, eliminates cyanogenesis in leaves, highlighting the role of BGD2 in hydrolyzing cyanogenic glucosides like lotaustralin. oup.comnih.govdntb.gov.uaresearchgate.net

Allelic Variation and Polymorphism Influencing Lotaustralin Levels (e.g., Ac locus in Trifolium repens)

Natural variation in cyanogenesis, including the levels of lotaustralin, is observed in many plant species. White clover (Trifolium repens) is a classic example of a species exhibiting polymorphism for cyanogenesis, controlled by two independently segregating Mendelian genes: Ac and Li. oup.comolsen-lab.orgscilit.commdpi.com

The Ac locus controls the presence or absence of cyanogenic glucosides, including linamarin and lotaustralin, in the plant's tissues. oup.comolsen-lab.orgscilit.commdpi.com The dominant Ac allele is associated with the presence of these glucosides, while the recessive ac allele results in their absence. olsen-lab.orgmdpi.com This polymorphism is often due to gene presence/absence variations (PAVs), where the recessive allele is the result of a gene deletion. researchgate.net The Ac locus region in T. repens includes genes involved in the biosynthesis of cyanogenic glucosides, such as CYP79D15, which is considered the rate-limiting enzyme for their production. mdpi.comresearchgate.net

The Li locus controls the presence or absence of the hydrolyzing enzyme, linamarase. oup.comolsen-lab.orgscilit.commdpi.com A plant needs at least one functional allele at both the Ac and Li loci to be cyanogenic and release HCN upon tissue damage. olsen-lab.orgmdpi.com Variations at these loci contribute to the observed quantitative variation in cyanogenesis within T. repens populations. oup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Lotaustralin441467
Linamarin11128

Data Table Example (Illustrative, based on search results)

While specific quantitative data tables on gene expression levels across different tissues and developmental stages for lotaustralin biosynthesis genes were described in the search results, presenting interactive tables based solely on the text snippets is challenging without the full datasets. However, the information can be summarized qualitatively or presented as a conceptual table. Below is an illustrative conceptual table based on the description of gene expression patterns in Lotus japonicus:

GenePrimary Expression Location (L. japonicus)Proposed Role in Lotaustralin Biosynthesis
CYP79D3Aerial parts (leaves)Converts Isoleucine to aldoxime
CYP79D4RootsConverts Isoleucine to aldoxime
CYP736A2Co-localized with CYP79D3Converts aldoxime to cyanohydrin
UGT85K3Co-localized with CYP79D3Glucosylates cyanohydrin to form Lotaustralin

Ecological and Biological Functions of Lotaustralin

Phytoanticipin Role in Plant Defense Mechanisms

Cyanogenic glycosides, including lotaustralin, are recognized as phytoanticipins – defensive compounds that are constitutively present in plants, ready to act upon challenge hoachatatp.com. These secondary metabolites are integral to a plant's innate protection system against a range of biotic threats hoachatatp.com.

One of the primary ecological roles of lotaustralin is the deterrence of herbivory. The breakdown of lotaustralin releases hydrogen cyanide, a toxic substance that can effectively discourage feeding by many herbivores uni.luctdbase.org. The defense offered by cyanogenic glycosides stems from both their inherent bitter taste and the liberation of toxic HCN upon tissue damage hoachatatp.comwikipedia.org. This can manifest as deterrence of feeding and even oviposition in insects hoachatatp.com. Research suggests that the keto compound produced during the degradation of cyanogenic glycosides contributes significantly to their deterrent effect hoachatatp.com.

Cyanogenesis, the process of HCN release, is particularly effective against generalist herbivores – those that feed on a wide variety of plants wikipedia.org. For instance, some snail species, such as Helix aspersa, are deterred from consuming cyanogenic Lotus corniculatus wikipedia.org. However, the effectiveness of lotaustralin as a deterrent can vary depending on the herbivore. Specialist herbivores, which have evolved alongside cyanogenic plants, may possess mechanisms to tolerate, detoxify, or even utilize these compounds hoachatatp.comwikipedia.org. Some specialists can use the nitrogen from cyanogenic glycosides as a nutrient source or sequester the compounds for their own defense against predators wikipedia.org.

Beyond herbivory, lotaustralin and the cyanide it releases also play a role in plant defense against pathogens uni.luctdbase.org. Hydrogen cyanide is known to be toxic to aerobic organisms due to its ability to inhibit cellular respiration and interfere with enzymes containing heavy metals. This toxicity contributes to the plant's defense arsenal (B13267) against microbial invaders.

A key aspect of cyanogenic defense is the spatial separation of cyanogenic glycosides like lotaustralin from the hydrolytic enzymes (such as β-glucosidases like linamarase) within the plant's tissues or even within individual cells hoachatatp.com. This compartmentalization is crucial; it prevents the premature breakdown of the glycoside and the release of toxic HCN under normal, undamaged conditions.

When plant tissue is disrupted, for example, by a feeding herbivore or mechanical damage, the compartmentalization is breached, allowing the glycosides and enzymes to mix uni.luctdbase.orghoachatatp.com. This mixing initiates the enzymatic hydrolysis of lotaustralin, yielding a cyanohydrin. The cyanohydrin is typically unstable and spontaneously decomposes to release hydrogen cyanide uni.luctdbase.orghoachatatp.com. In cassava, while cyanogenic glucosides and linamarase are found throughout the root, evidence from other plant species supports the principle of subcellular compartmentation of these components. In sorghum, for instance, the cyanogenic glycoside dhurrin (B190987) is stored in the vacuoles of epidermal cells, while the hydrolyzing enzymes are located in different tissues.

Defensive Responses Against Pathogen Interactions

Metabolic Reserve and Nitrogen Mobilization

In addition to their defensive functions, cyanogenic glycosides, including lotaustralin, can serve as dynamic reserves within the plant, particularly for nitrogen.

Lotaustralin and other cyanogenic glycosides can act as nitrogen-containing precursors that the plant can mobilize for the synthesis of essential organic molecules such as amino acids, proteins, and amines. The nitrogen stored within these compounds can be utilized for amino acid synthesis, a process supported by the activity of enzymes like β-cyanoalanine synthase. Furthermore, hydrogen cyanide released from the breakdown of cyanogenic glycosides can be rapidly assimilated and incorporated into amino acids like asparagine, subsequently entering metabolic pathways involved in respiration, protein synthesis, and carbohydrate synthesis. Plants have demonstrated the capacity to efficiently assimilate HCN. While cyanogenic glycosides are primarily recognized for their nitrogen storage function, some broader contexts of nitriles suggest potential roles as carbon sources, though this aspect is less extensively documented for lotaustralin specifically in the provided research.

The role of lotaustralin as a nitrogen reserve becomes particularly evident under conditions of nutrient stress, especially nitrogen deficiency. Studies on flax (Linum usitatissimum) have shown that under low-nitrogen conditions, plants accumulate nitrogen in cyanogenic glycosides such as linamarin (B1675462) and lotaustralin. The concentration of these glycosides, including lotaustralin, was observed to be significantly higher in younger leaves compared to mature leaves when nitrogen was limited.

Despite facing a deficit in external nitrogen supply, flax plants were able to maintain their nitrogen content by accumulating it in cyanoglycosides. The increased activity of enzymes like β-cyanoalanine synthase in nitrogen-deficient leaves further supports the mechanism by which nitrogen from cyanogenic glycosides can be redirected towards the synthesis of amino acids, thus aiding the plant's nitrogen metabolism under stress. Changes in the activity of enzymes like linamarase under nitrogen deficit can also influence the levels of cyanogenic glycosides in different plant tissues. These findings highlight the significant role of cyanogenic glycosides as a readily available nitrogen reservoir that plants can tap into during periods of nitrogen scarcity.

Involvement of Beta-Cyanoalanine Synthase in Nitrogen Assimilation

Beta-cyanoalanine synthase (β-CAS) is an enzyme involved in the detoxification of hydrogen cyanide in both plants and insects entomoljournal.comannualreviews.org. This enzyme catalyzes the reaction between cyanide and cysteine to produce β-cyanoalanine and hydrogen sulfide (B99878) nih.gov. β-cyanoalanine can then be converted to asparagine by β-cyanoalanine hydrolase nih.gov.

Studies in plants like flax (Linum usitatissimum) and cassava (Manihot esculenta) indicate that cyanogenic glycosides can serve as a translocable form of reduced nitrogen scirp.orgcabidigitallibrary.org. Under conditions of nitrogen deficiency, plants may utilize the nitrogen stored in cyanogenic glycosides for the synthesis of amino acids cabidigitallibrary.org. High activity of β-cyanoalanine synthase has been observed in plants, particularly in nitrogen-deficient leaves, supporting the possibility that nitrogen from cyanogenic glycosides can be assimilated into amino acids via the β-cyanoalanine pathway cabidigitallibrary.orgresearcher.life. In cassava roots, higher activity of β-cyanoalanine synthase compared to leaves is consistent with its proposed role in reduced nitrogen assimilation osti.govnih.gov. Overexpression of Arabidopsis CAS genes in cassava roots has been shown to increase total amino acid and protein accumulation, further highlighting the enzyme's role in nitrogen assimilation osti.govnih.gov.

Chemoecological Interactions and Evolutionary Adaptations

The presence of cyanogenic glycosides like lotaustralin in plants drives complex chemoecological interactions, particularly with herbivores. While toxic to many organisms, some specialized insects have evolved remarkable adaptations to tolerate, metabolize, sequester, or even synthesize these compounds entomoljournal.comannualreviews.org.

Co-evolutionary Dynamics in Plant-Herbivore Systems (e.g., Passiflora-Heliconius)

The interaction between Passiflora plants and Heliconius butterflies is a classic example of co-evolution driven by cyanogenic glycosides. Passiflora species produce a variety of cyanogenic glycosides, including cyclopentenyl glycosides, and in some cases, linamarin and lotaustralin biorxiv.orgresearchgate.net. Heliconius butterflies are highly specialized herbivores that feed exclusively on Passiflora species biorxiv.orgnih.gov.

Heliconius larvae have evolved the ability to not only tolerate the cyanogenic compounds in their host plants but also to sequester them for their own defense against predators biorxiv.orgresearchgate.net. Interestingly, Heliconius butterflies can also de novo synthesize linamarin and lotaustralin from amino acid precursors, a capability that is uncommon among Lepidoptera biorxiv.orgpeerj.comjohnterahsmiley.com. This dual strategy of sequestration and biosynthesis provides Heliconius with a reliable source of defensive compounds biorxiv.org.

The diversity of cyanogenic glycosides in Passiflora is hypothesized to be a result of evolutionary pressure from Heliconius herbivory biorxiv.org. Some Passiflora species may have diversified their cyanogenic glycoside profiles, producing compounds that Heliconius larvae cannot effectively sequester, thereby reducing their value as a host plant biorxiv.org.

Strategies of Lotaustralin Sequestration and De Novo Synthesis in Insects

Insects feeding on cyanogenic plants have developed various strategies to handle cyanogenic glycosides. These include detoxification, excretion of intact compounds, sequestration, and de novo synthesis entomoljournal.comresearchgate.net.

Sequestration involves the selective uptake and storage of plant defense compounds in the insect's own tissues for defense against natural enemies annualreviews.org. Lotaustralin, along with linamarin, is commonly sequestered by specialized insects, particularly within the Lepidoptera order, such as burnet moths (Zygaena filipendulae) and Heliconius butterflies annualreviews.orgmdpi.com. These insects are able to take up and translocate intact cyanogenic glycosides from their diet mdpi.com. Adaptations facilitating sequestration in Zygaena filipendulae larvae include a high feeding rate, a leaf-snipping feeding mode that minimizes the mixing of plant enzymes and substrates, and a highly alkaline gut pH that inhibits plant β-glucosidase activity, thus preventing premature hydrolysis of the glycosides plos.orgmdpi.comnih.gov.

Comparative Biochemistry and Secondary Metabolism of Lotaustralin

Comparative Biosynthesis of Aliphatic Cyanogenic Glucosides

The de novo biosynthesis of aliphatic cyanogenic glucosides, including lotaustralin and linamarin (B1675462), follows a conserved pathway in both plants and arthropods, although the specific enzymes involved have evolved convergently in these different kingdoms. mdpi.comdntb.gov.ua This pathway typically involves a series of enzyme-catalyzed steps starting from specific amino acid precursors. ontosight.ai

Structural and Biosynthetic Relationships with Linamarin

Lotaustralin is the glucoside of methyl ethyl ketone cyanohydrin, while linamarin is the glucoside of acetone (B3395972) cyanohydrin. wikipedia.org Structurally, lotaustralin is derived from the amino acid isoleucine, whereas linamarin is derived from valine. mdpi.comnih.govcsic.es The biosynthetic pathways for both compounds share common enzymatic steps and intermediates, stemming from these structurally related amino acids. mdpi.com

Shared and Distinct Enzymatic Machinery for Related Compounds

The biosynthesis of aliphatic cyanogenic glucosides is initiated by cytochrome P450 enzymes of the CYP79 family, which catalyze the conversion of the parent amino acid (valine for linamarin, isoleucine for lotaustralin) into the corresponding aldoxime. nih.govcsic.esoup.comresearchgate.net This is considered the first committed step in the pathway. nih.gov In cassava (Manihot esculenta), the isoenzymes CYP79D1 and CYP79D2 are involved and exhibit dual specificity, converting both isoleucine and valine into their respective oximes. nih.gov

The subsequent steps involve the conversion of the aldoxime to a cyanohydrin, typically catalyzed by a cytochrome P450 from the CYP71 or CYP736 family, followed by glucosylation of the cyanohydrin by a UDP-glucosyltransferase (UGT) to form the stable cyanogenic glucoside. nih.govoup.com In cassava, CYP71E7 is a bifunctional enzyme that catalyzes the conversion of both isoleucine- and valine-derived oximes into their corresponding cyanohydrins. nih.gov The final glucosylation step is often catalyzed by a UGT from the UGT85 family. oup.com

While many enzymes in the pathway can act on intermediates derived from both valine and isoleucine, enzymatic specificity can influence the relative production of linamarin and lotaustralin. mdpi.combiorxiv.org For example, in Lotus japonicus, the catalytic efficiency of the first enzyme in the pathway is six times greater for isoleucine than for valine, which likely contributes to the higher lotaustralin-to-linamarin ratio observed in this plant. mdpi.com In the moth Zygaena filipendulae, while administration of radiolabeled valine and isoleucine showed preferential incorporation into linamarin, the enzyme CYP405A2 had a higher preference for isoleucine in vitro, affecting the linamarin:lotaustralin ratio. mdpi.com

Relative Abundance and Distribution Patterns

The relative abundance and distribution of lotaustralin and linamarin vary significantly between different organisms, tissues, and even developmental stages. mdpi.comnih.govrsanchezperez.com

Lotaustralin-to-Linamarin Ratios in Different Organisms and Tissues

The ratio of lotaustralin to linamarin is organism-specific. In cassava (Manihot esculenta), linamarin is typically the predominant cyanogenic glucoside, with a linamarin-to-lotaustralin ratio of approximately 97:3. nih.govnih.govoup.com This high ratio in cassava is consistent with the higher turnover rate of the valine-derived oxime compared to the isoleucine-derived oxime by the enzyme CYP71E7. nih.govoup.com

In contrast, Lotus japonicus often exhibits a higher proportion of lotaustralin, with an in vivo ratio of linamarin to lotaustralin around 1:10. mdpi.comoup.com This difference is potentially linked to the substrate preference of the initial CYP79 enzymes in the respective pathways. mdpi.com

In arthropods that sequester or biosynthesize these compounds, such as Zygaena and Heliconius species, the linamarin:lotaustralin ratio can also vary depending on the life cycle stage and the larval food plant. mdpi.com

Here is a table summarizing the typical Lotaustralin-to-Linamarin ratios in selected organisms:

OrganismTypical Lotaustralin:Linamarin RatioNotesSource
Manihot esculenta (Cassava)~3:97Linamarin is the major cyanogen; ratio can vary by cultivar and tissue. nih.govnih.govoup.com nih.govnih.govoup.com
Lotus japonicus~10:1Lotaustralin is often predominant in leaves. mdpi.comoup.com mdpi.comoup.com
Zygaena filipendulaeVariableRatio changes during life cycle and influenced by food plant. mdpi.com mdpi.com
Heliconius speciesVariableRatio changes during life cycle and influenced by food plant. mdpi.combiorxiv.org mdpi.combiorxiv.org

Comparative Accumulation Profiles Across Cyanogenic Plant Species

Lotaustralin and linamarin are among the most abundant cyanogenic glucosides found in plants and arthropods. mdpi.com Their accumulation profiles can differ not only in ratio but also in total concentration across various plant species and tissues. In cassava, leaves generally have higher cyanogenic glucoside levels than roots, although levels in roots can vary significantly between cultivars. scirp.orgnih.gov

Studies using mass spectrometry imaging have shown that in young cassava stems, linamarin and lotaustralin are present and evenly distributed across tissue types, with slightly reduced concentrations in the central core. frontiersin.org In older stems and tubers, these glucosides appear to be localized more specifically in vascular tissues and the periderm. frontiersin.org

In Lotus japonicus, lotaustralin is the predominant cyanogenic glucoside in leaves, accumulating to levels similar to a related non-cyanogenic hydroxynitrile glucoside, rhodiocyanoside A. oup.com

The presence and levels of cyanogenic glucosides, including lotaustralin and linamarin, can be polymorphic traits within a plant species, with both cyanogenic and acyanogenic individuals existing within or between populations. mdpi.com In white clover (Trifolium repens), this polymorphism is linked to the presence or absence of functional enzymes involved in the synthesis and hydrolysis of these compounds. mdpi.com

Cyanogenic Glucoside Turnover and Recycling Pathways

Beyond their role in defense, cyanogenic glucosides like lotaustralin can undergo turnover, and plants have evolved recycling pathways to recover the carbon and nitrogen stored within these compounds. researchgate.netrsanchezperez.comfrontiersin.orgresearchgate.netcapes.gov.br This turnover can occur endogenously without the release of toxic hydrogen cyanide, offering a potential source of reduced nitrogen, particularly during specific developmental stages. frontiersin.orgresearchgate.netcapes.gov.br

Evidence for endogenous turnover pathways has been found in several cyanogenic plant species, including cassava, almond (Prunus dulcis), and sorghum (Sorghum bicolor). rsanchezperez.comfrontiersin.orgresearchgate.netcapes.gov.br Comparative metabolic profiling studies have identified various structural derivatives of cyanogenic glucosides, such as amides, carboxylic acids, and 'anitriles', which are believed to be intermediates in these recycling pathways. rsanchezperez.comfrontiersin.orgresearchgate.netcapes.gov.br These derivatives may also have independent functions within the plant. capes.gov.br

In these recycling pathways, the nitrogen from the cyanogenic glucoside is recovered as ammonia. frontiersin.orgresearchgate.net This process allows for the reutilization of reduced nitrogen and carbon in primary metabolism. frontiersin.orgresearchgate.netcapes.gov.br While the intermediates of this endogenous turnover are known in cassava (including linamarin amide, linamarin acid, and linamarin anitrile), the specific enzymes and genes involved in this recycling pathway have not yet been fully identified. researchgate.net

The existence of these turnover and recycling pathways highlights the multifaceted roles of cyanogenic glucosides, extending beyond simple defense to include functions in nutrient storage and remobilization. researchgate.netrsanchezperez.comfrontiersin.orgresearchgate.netcapes.gov.br

Endogenous Turnover Mechanisms Without Hydrogen Cyanide Liberation

Beyond the well-characterized defense mechanism involving HCN release, plants employ endogenous turnover pathways for cyanogenic glycosides like lotaustralin that operate without the production of free HCN. nih.govresearchgate.netcapes.gov.brresearchgate.net This non-hydrolytic catabolism represents a crucial aspect of cyanogenic glycoside metabolism, allowing for the dynamic management of these compounds within the plant. nih.govresearchgate.netcapes.gov.br This recycling pathway is distinct from the defensive breakdown and is considered a means by which plants can recover valuable resources stored within these secondary metabolites. nih.govresearchgate.netcapes.gov.brresearchgate.net Studies utilizing comparative metabolic profiling in species such as cassava, almond, and sorghum have provided evidence for this endogenous turnover, revealing the formation of various related chemical structures. nih.govcapes.gov.br This pathway is particularly significant as it allows for metabolic flexibility, enabling plants to remobilize nitrogen and carbon from cyanogenic glycosides during specific developmental stages or under changing environmental conditions. nih.govresearchgate.netcapes.gov.br

Recovery of Nitrogen and Carbon for Primary Metabolism

A key function of the endogenous turnover pathway of cyanogenic glycosides, including lotaustralin, is the recovery of reduced nitrogen and carbon for use in primary metabolic processes. nih.govresearchgate.netcapes.gov.br Instead of releasing nitrogen as volatile HCN, this pathway facilitates the release of ammonia, making the nitrogen available for the synthesis of amino acids and proteins. researchgate.netresearchgate.net This recycling mechanism is particularly important in plant tissues or developmental stages where nitrogen demand is high, or when external nitrogen availability is limited. researchgate.net The carbon skeletons released during the turnover process can also be channeled back into primary metabolism, contributing to the synthesis of carbohydrates and other essential organic molecules. researchgate.net Research indicates that this recycling pathway contributes significantly to the nitrogen balance in cyanogenic plants, highlighting a dual role for cyanogenic glycosides not only in defense but also as a dynamic storage form of nitrogen and carbon. researchgate.net

Identification of Turnover Products (e.g., Glycosides of Amides, Carboxylic Acids)

The endogenous turnover pathway of lotaustralin and other cyanogenic glycosides yields a variety of metabolic products, distinct from the cyanohydrins and HCN produced during the defensive hydrolysis. nih.govresearchgate.netcapes.gov.brresearchgate.net Comparative metabolic profiling studies have been instrumental in identifying these intermediates. nih.govcapes.gov.br Among the key turnover products identified are glycosides of amides and carboxylic acids, as well as compounds referred to as 'anitriles' derived from the parent cyanogenic glycosides. nih.govresearchgate.netcapes.gov.brresearchgate.netidexlab.com

Research in species like cassava, almond, and sorghum has revealed the formation of numerous such structures related to cyanogenic glucosides, including di- and tri-glycosides. nih.govcapes.gov.br For instance, in cassava, intermediates such as linamarin amide, linamarin acid, and linamarin anitrile have been observed as products of cyanogenic glucoside turnover, albeit often in trace amounts due to their rapid incorporation into primary metabolism. researchgate.net

The identification of these specific chemical structures provides strong evidence for the existence of a dedicated metabolic route for cyanogenic glycoside catabolism that does not involve HCN liberation. nih.govcapes.gov.br These turnover products may also possess individual biological functions within the plant, although their roles are still under investigation. nih.govcapes.gov.br

Interplay with Other Plant Secondary Metabolic Pathways

Lotaustralin, as a cyanogenic glucoside, exists within the complex network of plant secondary metabolism. Its biosynthesis originates from the amino acid isoleucine, involving a series of enzymatic steps catalyzed by cytochrome P450 enzymes (e.g., CYP79 and CYP71E families) and UDP-glucosyltransferases. oup.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netwhiterose.ac.uk This biosynthetic pathway can interact with or be influenced by the availability of precursors and the regulation of enzymes involved in primary amino acid metabolism.

Furthermore, lotaustralin often co-occurs with other secondary metabolites, notably its structural analog linamarin. wikipedia.orgbionity.comnih.gov The biosynthesis of both compounds can share common enzymatic steps, highlighting an intersection in their metabolic pathways. oup.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netwhiterose.ac.uk

Table 1: Identified Turnover Products of Cyanogenic Glycosides (including those related to Lotaustralin turnover)

Compound ClassExamples (related to CNglcs)
Glycosides of AmidesLinamarin amide researchgate.net
Glycosides of Carboxylic AcidsLinamarin acid researchgate.net
'Anitriles'Linamarin anitrile researchgate.net
Di- and Tri-glycosidesDerived from CNglcs nih.govcapes.gov.br

Table 2: Precursors and Key Enzymes in Lotaustralin Biosynthesis

Precursor/Enzyme ClassSpecific Examples MentionedRole in Biosynthesis
Amino Acid PrecursorIsoleucine oup.comnih.govresearchgate.netresearchgate.netInitial substrate
Cytochrome P450CYP79D1, CYP79D2 oup.comnih.gov, CYP71E7 oup.comnih.govnih.govConversion of amino acid to oxime, oxime to cyanohydrin
UDP-GlucosyltransferaseUGTs (e.g., UGT85K, UGT85B) oup.comresearchgate.netnih.govresearchgate.netwhiterose.ac.ukGlucosylation of cyanohydrin to form lotaustralin

Advanced Methodologies for Lotaustralin Research

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric methods are essential for the detection, quantification, and structural characterization of lotaustralin and its related metabolites in complex biological matrices.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) for Quantification and Profiling

Ultra-High-Performance Liquid Chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) is a powerful technique widely used for the sensitive and selective quantification and profiling of metabolites, including cyanogenic glucosides like lotaustralin and linamarin (B1675462). nih.govcapes.gov.brresearchgate.netnih.govchromatographyonline.compensoft.netprotocols.io This method allows for the separation of complex mixtures and the targeted detection and measurement of specific compounds based on their unique fragmentation patterns in the triple quadrupole mass analyzer. nih.govnih.gov

For the quantification of lotaustralin, UHPLC-QqQ-MS/MS methods typically involve the use of authentic chemical standards to construct calibration curves, enabling the determination of absolute concentrations in biological samples. nih.gov Sample preparation techniques, such as solid-phase extraction (SPE), are often employed to isolate and concentrate cyanogenic glucosides from plant tissues or other matrices before analysis. nih.gov The high sensitivity and speed of UHPLC-QqQ-MS/MS make it suitable for high-throughput analysis and detailed metabolic profiling studies, allowing researchers to assess the levels of lotaustralin and other related compounds across different plant tissues, developmental stages, or in response to environmental stimuli. nih.gov

High-Resolution Mass Spectrometry (HR-MS) and Ion-Mobility Mass Spectrometry (IM-MS) for Metabolite Identification and Elucidation of Turnover Products

High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and confirming the identity of known metabolites like lotaustralin. When coupled with liquid chromatography (LC-HR-MS), it allows for comprehensive untargeted or semi-targeted metabolic profiling, enabling the detection of a wide range of compounds present in a sample. pensoft.netnih.gov

Ion-Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of ions as they travel through a gas-filled cell under an electric field. This technique is particularly valuable for resolving isobaric or isomeric compounds that may co-elute during chromatographic separation. The combination of HR-MS and IM-MS (LC-HR-IM-MS) has been successfully applied in the study of cyanogenic glycosides, including lotaustralin and linamarin, to identify putative turnover products and other related structures. nih.govcapes.gov.brresearchgate.net IM-MS provides collision cross-section (CCS) values, which offer additional orthogonal information to retention time and mass-to-charge ratio, increasing confidence in metabolite identification and the elucidation of novel compounds in the cyanogenic pathway or related metabolic processes. Comparative metabolic profiling using these advanced MS techniques has led to the discovery of numerous chemical structures related to cyanogenic glucosides, shedding light on their endogenous turnover and potential recycling pathways in plants. nih.govcapes.gov.br

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are instrumental in dissecting the biosynthetic pathway of lotaustralin, identifying the enzymes involved, and understanding the genetic regulation of cyanogenesis.

Functional Expression Systems for Pathway Elucidation (e.g., Pichia pastoris, Nicotiana benthamiana)

Functional expression systems are widely used to produce recombinant enzymes involved in the biosynthesis and metabolism of lotaustralin, allowing for their characterization and the reconstitution of metabolic pathways in vitro or in planta. The methylotrophic yeast Pichia pastoris is a commonly used eukaryotic expression system for producing large quantities of functional recombinant plant proteins, including membrane-bound enzymes like cytochrome P450s involved in lotaustralin biosynthesis. wilddata.cnresearchgate.netmdpi.comresearchgate.netcultiply.net Expression in P. pastoris has been successfully employed to characterize enzymes such as CYP79D1 and CYP79D2, which catalyze early steps in the biosynthesis of lotaustralin and linamarin from amino acid precursors. wilddata.cnresearchgate.netresearchgate.net

Transient expression systems, such as those utilizing Nicotiana benthamiana plants, are also valuable for rapidly testing the function of candidate genes involved in cyanogenesis. mdpi.com By introducing genes encoding enzymes like β-glucosidases into N. benthamiana leaves, researchers can assess their ability to hydrolyze cyanogenic glucosides like lotaustralin and linamarin, providing insights into their catalytic activity and specificity within a plant cellular environment. mdpi.com

Forward and Reverse Genetic Screening for Cyanogenesis Mutants

Genetic screening approaches, both forward and reverse, have been crucial in identifying genes and enzymes involved in lotaustralin biosynthesis and catabolism. Forward genetic screens involve mutagenizing a plant population and then screening for individuals with altered cyanogenic profiles, such as those deficient in producing or breaking down lotaustralin. nih.govdntb.gov.uaoup.comresearchgate.net High-throughput screening methods have been developed to efficiently identify cyanogenesis-deficient (cyd) mutants in model legumes like Lotus japonicus, which produces both lotaustralin and linamarin. nih.govdntb.gov.uaresearchgate.net Metabolic profiling of these mutants allows for the classification of defects in either the biosynthetic or catabolic pathways. nih.govdntb.gov.ua

Reverse genetic approaches, such as T-DNA insertion mutagenesis or gene silencing (e.g., using RNA interference), target specific genes suspected to be involved in lotaustralin metabolism based on sequence homology or other data. oup.com By analyzing the cyanogenic phenotype of plants with reduced or absent expression of the target gene, researchers can confirm its role in the pathway. These genetic screens have successfully identified key enzymes, including specific β-glucosidases (e.g., BGD2 in L. japonicus), responsible for the hydrolysis of lotaustralin and linamarin. nih.govdntb.gov.uamdpi.comoup.com

Recombinant Enzyme Characterization and Substrate Specificity Studies

Characterization of recombinant enzymes is essential to understand their biochemical properties, catalytic mechanisms, and substrate specificity in lotaustralin metabolism. Enzymes involved in the biosynthesis of lotaustralin, such as the cytochrome P450 enzymes (e.g., CYP79D1 and CYP79D2) and UDP-glucosyltransferases (e.g., UGT85K4 and UGT85K5), have been produced recombinantly in systems like Pichia pastoris or Escherichia coli. nih.govwilddata.cnresearchgate.netresearchgate.net

In vitro enzyme assays using purified or partially purified recombinant proteins and specific substrates (e.g., L-isoleucine for CYP79D enzymes, or the corresponding hydroxynitrile for UGTs) are conducted to determine kinetic parameters (e.g., Km, kcat) and evaluate substrate specificity. wilddata.cnresearchgate.netasm.org These studies have shown that some enzymes, like CYP79D1 and CYP79D2 from cassava, can act on both L-valine and L-isoleucine, contributing to the production of both linamarin and lotaustralin. wilddata.cnresearchgate.net Similarly, recombinant UGTs have been characterized for their ability to glucosylate the precursors to lotaustralin and linamarin. nih.gov Characterization of recombinant catabolic enzymes, such as β-glucosidases, involves incubating the enzyme with lotaustralin (and linamarin) to measure the rate of hydrolysis and identify the reaction products, confirming their role in releasing hydrogen cyanide precursors. nih.govdntb.gov.uamdpi.com

Evolutionary Trajectories of Lotaustralin Metabolism

Convergent Evolution of Cyanogenic Glucoside Biosynthesis Across Kingdoms

Cyanogenic glucosides, including lotaustralin and its structural analog linamarin (B1675462), are synthesized through biochemical pathways that have independently evolved in phylogenetically unrelated organisms. mdpi.comnih.govscispace.comresearchgate.net This phenomenon, known as convergent evolution, highlights how similar selective pressures, such as herbivory, can drive the evolution of analogous chemical defense strategies in diverse lineages. scispace.complantae.org

Independent Emergence of Pathways in Phylogenetically Unrelated Organisms

The biosynthesis of cyanogenic glucosides has been characterized in detail in several plant species, such as Lotus japonicus, Manihot esculenta (cassava), and Sorghum bicolor, as well as in arthropods like the burnet moth (Zygaena filipendulae) and millipedes. oup.comnih.govnih.govbiorxiv.org Despite the vast evolutionary distance between these kingdoms, the core enzymatic steps involved in converting amino acids into cyanogenic glucosides share striking similarities in the types of reactions catalyzed, although the specific enzymes involved have evolved independently. mdpi.comresearchgate.net For instance, both plants and insects utilize cytochrome P450 enzymes (P450s) and UDP-glycosyltransferases (UGTs) in the pathway. nih.govscispace.com However, phylogenetic analyses demonstrate that the genes encoding these enzymes in insects are not closely related to their plant counterparts, ruling out horizontal gene transfer or divergent evolution from a common ancestor as the explanation for their presence in both groups. scispace.com Recent studies in millipedes further support this, showing that their cyanogenesis-related enzymes evolved independently from those in plants and insects. researchgate.netbiorxiv.orgresearchgate.net

Evolutionary Recruitment of Enzyme Families from Broad Gene Families

The evolution of lotaustralin and other cyanogenic glucosides involves the recruitment of enzymes from large, often ancient, gene families. mdpi.comresearchgate.net Cytochrome P450 monooxygenases and UDP-glycosyltransferases are prime examples of such families, with diverse roles in primary and secondary metabolism across different organisms. mdpi.comresearchgate.net In the context of cyanogenic glucoside biosynthesis, specific members of these families have been independently recruited and specialized to catalyze the unique reactions required for the pathway. researchgate.netplantae.org This recruitment process demonstrates the evolutionary plasticity of enzyme families, where existing protein scaffolds are adapted to new biochemical functions through processes like gene duplication and subsequent functional divergence. mdpi.com

Phylogenetic Analysis of Key Biosynthetic Enzymes (e.g., Cytochrome P450 and Glycosyltransferase Genes)

Phylogenetic analyses of the key enzymes involved in lotaustralin and linamarin biosynthesis, particularly the cytochrome P450 enzymes (CYP79 and CYP71/CYP736 families) and UDP-glycosyltransferases (UGT85 family), provide strong evidence for their convergent evolution. nih.govnih.govplantae.org While the catalytic functions are conserved (e.g., CYP79 enzymes converting amino acids to aldoximes, and UGTs catalyzing the final glucosylation step), the evolutionary history of the genes encoding these enzymes differs significantly between plants and arthropods. mdpi.comoup.comresearchgate.netnih.gov

In plants, CYP79 enzymes catalyze the initial step of converting amino acids like valine (for linamarin) and isoleucine (for lotaustralin) to their corresponding aldoximes. oup.comoup.comoup.com Subsequent steps involve other P450s and a UGT. oup.comresearchgate.netnih.gov Phylogenetic studies of plant CYP79 genes show species-specific evolution. Similarly, while UGTs from the UGT85 family are typically involved in the glucosylation step in many plant species, recent research has identified the recruitment of UGT87 in some Eucalyptus species for the same function, illustrating the dynamic nature of enzyme recruitment even within the plant kingdom. sequentiabiotech.com

In insects like the burnet moth, the biosynthesis of linamarin and lotaustralin is catalyzed by distinct P450s (CYP405A2 and CYP332A3) and a UGT (UGT33A1). nih.govscispace.comresearchgate.net Phylogenetic analysis places these insect enzymes within insect-specific clades, separate from plant cyanogenic enzymes, confirming their independent evolutionary origin. nih.govscispace.comnih.gov

The following table summarizes some of the key enzymes involved in lotaustralin biosynthesis in different organisms, highlighting the independent recruitment of enzyme families:

OrganismEnzyme ClassSpecific Enzymes Involved in Lotaustralin/Linamarin Biosynthesis (Examples)
Lotus japonicusCytochrome P450CYP79D3, CYP79D4, CYP736A2 nih.govoup.com
Manihot esculentaCytochrome P450CYP79D1, CYP79D2 oup.com
Zygaena filipendulaeCytochrome P450CYP405A2, CYP332A3 nih.govscispace.comresearchgate.net
Lotus japonicusGlycosyltransferaseUGT85K3 nih.gov
Zygaena filipendulaeGlycosyltransferaseUGT33A1 nih.govscispace.comresearchgate.net

Genetic Variance and Evolutionary Potential of Cyanogenic Traits in Natural Populations

The ability to produce lotaustralin and other cyanogenic glucosides, as well as the levels at which these compounds are produced, can exhibit significant genetic variance within natural populations. peerj.comresearchgate.netcgiar.org This variation provides the raw material for natural selection to act upon, influencing the evolutionary potential of cyanogenic traits. peerj.com

Studies on species like white clover (Trifolium repens) have identified specific genetic loci, such as the Ac locus encoding a CYP79D subfamily enzyme, that are responsible for the presence or absence of lotaustralin and linamarin. oup.comnih.gov Variation at these loci contributes to the observed polymorphism in cyanogenesis within populations. oup.comnih.gov

In Heliconius butterflies, which can either sequester cyanogenic glucosides from host plants or biosynthesize them de novo, there is substantial intraspecific variation in the levels of biosynthesized cyanogenic toxicity. peerj.comresearchgate.net Studies involving common-garden experiments and brood analyses have indicated considerable evolutionary potential for this trait, suggesting a genetic basis for the variation. peerj.comresearchgate.net However, the expression of cyanogenic traits can also be influenced by environmental factors and can vary across different plant tissues and developmental stages. cgiar.orgresearchgate.net The interplay between genetic variation, environmental influences, and selective pressures from herbivores shapes the evolutionary trajectories of lotaustralin production and cyanogenesis in natural populations. royalsocietypublishing.orgplos.orguga.edu

Q & A

Q. What are the standard analytical methods for detecting and quantifying lotaustralin in plant tissues?

Lotaustralin, a cyanogenic glycoside, is typically quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) to resolve structural isomers like linamarin . Key methodological considerations include:

  • Sample Preparation : Freeze-drying tissues to preserve labile glycosides.
  • Calibration Standards : Synthesizing lotaustralin derivatives (e.g., lotaustralin apioside) for accurate quantification .
  • Validation : Cross-referencing with enzymatic hydrolysis assays to confirm cyanide release.

Q. How does lotaustralin distribution vary across plant developmental stages and tissues?

In cassava (Manihot esculenta), lotaustralin concentrations are 1–2 orders of magnitude lower than linamarin but show tissue-specific accumulation. For example:

TissueLotaustralin (mg/g dry weight)Linamarin (mg/g dry weight)
Tuber Cortex0.15–0.31.2–2.5
Young Leaves0.08–0.120.9–1.8
Old Stems0.02–0.050.5–1.0
Data from cassava studies highlight the need for longitudinal sampling to account for developmental changes .

Advanced Research Questions

Q. What enzymatic pathways regulate lotaustralin biosynthesis, and how do they diverge from linamarin synthesis?

Lotaustralin biosynthesis involves cytochrome P450 enzymes (e.g., CYP79D1/D2) that convert valine to the cyanogenic precursor. Key divergences from linamarin pathways include:

  • Substrate Specificity : CYP79D3 preferentially channels intermediates toward lotaustralin in certain cultivars.
  • Compartmentalization : Differential localization of UDP-glucosyltransferases in plastids vs. cytosol . Advanced studies require CRISPR-Cas9 gene editing or RNAi silencing to dissect pathway redundancy.

Q. How can conflicting data on lotaustralin’s ecological roles be reconciled?

Some studies propose lotaustralin as a herbivore deterrent, while others emphasize its role in nitrogen storage. To resolve contradictions:

  • Experimental Design : Use dual-labeled isotopes (e.g., ¹⁵N/¹³C) to track metabolic fate in planta.
  • Ecological Context : Compare herbivory rates in transgenic plants with suppressed lotaustralin synthesis versus wild types .

Q. What statistical approaches are optimal for analyzing lotaustralin’s dose-dependent effects in bioassays?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models.
  • Error Propagation : Account for variability in cyanide release kinetics using Monte Carlo simulations .
  • Meta-Analysis : Apply random-effects models to integrate heterogeneous datasets (e.g., differing extraction protocols) .

Methodological Challenges

Q. How can researchers ensure reproducibility in lotaustralin extraction protocols?

  • Documentation : Publish detailed protocols in supplementary materials, including solvent ratios (e.g., 70% methanol for polar glycosides) and centrifugation parameters .
  • Interlaboratory Validation : Use certified reference materials (CRMs) for cross-lab calibration .

Q. What strategies mitigate biases in literature reviews on lotaustralin’s pharmacological potential?

  • Systematic Reviews : Follow PRISMA guidelines to screen >90% of indexed databases (e.g., PubMed, Scopus) .
  • Risk of Bias Tools : Apply ROBIS criteria to exclude studies with unvalidated quantification methods .

Data Interpretation and Collaboration

Q. How should contradictory findings about lotaustralin’s stability under environmental stress be addressed?

  • Controlled Stress Experiments : Use growth chambers to standardize light, temperature, and humidity.
  • Multivariate Analysis : Apply principal component analysis (PCA) to decouple stress-specific effects .

Q. What interdisciplinary collaborations enhance lotaustralin research?

  • Metabolomics : Partner with facilities using untargeted LC-MS/MS to identify novel derivatives.
  • Computational Biology : Use molecular docking simulations to predict lotaustralin-enzyme interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.